molecular formula C10H14ClNO2 B1591169 Ethyl 4-(aminomethyl)benzoate hydrochloride CAS No. 6232-12-8

Ethyl 4-(aminomethyl)benzoate hydrochloride

Cat. No. B1591169
CAS RN: 6232-12-8
M. Wt: 215.67 g/mol
InChI Key: KMZNTLYGVGINKN-UHFFFAOYSA-N
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Patent
US08158438B2

Procedure details

20.0 g (132 mM) of 4-aminomethylbenzoic acid are suspended in 200 ml ethanol (EtOH) abs. and cooled with ice. 28.0 g (17 ml) (236 mM) thionylchloride are added drop by drop. The clear mixture is then refluxed for 3 hours. After cooling to room temperature, EtOH is evaporated. 50 ml of toluene/EtOH 1/1 are added and evaporated three times. The residue is dried to get 27 g of (1).
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
17 mL
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[NH2:1][CH2:2][C:3]1[CH:11]=[CH:10][C:6]([C:7]([OH:9])=[O:8])=[CH:5][CH:4]=1.S(Cl)([Cl:14])=O.[CH2:16](O)[CH3:17]>>[ClH:14].[CH2:16]([O:8][C:7](=[O:9])[C:6]1[CH:5]=[CH:4][C:3]([CH2:2][NH2:1])=[CH:11][CH:10]=1)[CH3:17] |f:3.4|

Inputs

Step One
Name
Quantity
20 g
Type
reactant
Smiles
NCC1=CC=C(C(=O)O)C=C1
Step Two
Name
Quantity
17 mL
Type
reactant
Smiles
S(=O)(Cl)Cl
Step Three
Name
Quantity
200 mL
Type
reactant
Smiles
C(C)O

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
and cooled with ice
TEMPERATURE
Type
TEMPERATURE
Details
The clear mixture is then refluxed for 3 hours
Duration
3 h
CUSTOM
Type
CUSTOM
Details
EtOH is evaporated
ADDITION
Type
ADDITION
Details
50 ml of toluene/EtOH 1/1 are added
CUSTOM
Type
CUSTOM
Details
evaporated three times
CUSTOM
Type
CUSTOM
Details
The residue is dried

Outcomes

Product
Name
Type
product
Smiles
Cl.C(C)OC(C1=CC=C(C=C1)CN)=O
Measurements
Type Value Analysis
AMOUNT: MASS 27 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.